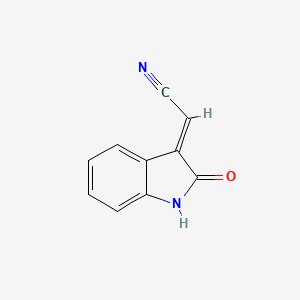

(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSUPMWMHFXGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC#N)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10785871 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40313-84-6 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 2 2 Oxoindolin 3 Ylidene Acetonitrile and Analogues

Classical and Modified Condensation Reactions

Condensation reactions represent the most fundamental and widely utilized approach for synthesizing the title compound. These methods involve the reaction of a carbonyl group with an active methylene (B1212753) compound, leading to a new double bond.

The Knoevenagel condensation is a cornerstone in the synthesis of 2-(2-oxoindolin-3-ylidene)acetonitrile (B11824532) and its derivatives. rasayanjournal.co.in This reaction involves the nucleophilic addition of an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, to the C3-carbonyl group of isatin (B1672199), followed by a dehydration step to yield the final product. rasayanjournal.co.inresearchgate.net The versatility of this reaction allows for the use of various substituted isatins to produce a diverse library of analogues. scispace.com

The choice of catalyst and solvent system is critical and has been extensively studied to optimize reaction times and yields. Traditional methods often employ basic catalysts like piperidine (B6355638) or triethylamine (B128534) in organic solvents such as ethanol (B145695) or methanol (B129727). scispace.comrsc.org However, a range of other catalysts, including molecular iodine and Lewis acids, have also proven effective. researchgate.netrsc.org For instance, molecular iodine has been demonstrated to be a powerful, non-toxic catalyst for this transformation, providing excellent yields with operational simplicity. researchgate.netrsc.org

The exocyclic double bond formed during the Knoevenagel condensation can result in either (E) or (Z) diastereomers. For many applications, control over this stereochemistry is crucial. In the synthesis of 2-(2-oxoindolin-3-ylidene)acetonitrile and its analogues, the (E)-isomer is often the thermodynamically more stable and, therefore, the major product. ias.ac.in

Studies have shown that reaction conditions can influence the diastereomeric ratio. For example, in the synthesis of a related thiazole-containing analogue, the use of perchloric acid as a catalyst in a green solvent led to the formation of the (E)-isomer as the major product with 96% diastereoselectivity, with the (Z)-isomer constituting only a minor fraction. ias.ac.in The structure of the (E)-isomer has been unambiguously confirmed in several studies through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net The preference for the (E) configuration is generally attributed to the lower steric hindrance compared to the (Z) isomer, where the larger substituents would be in a less favorable cis-orientation.

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign methods for the Knoevenagel condensation of isatins. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Key green methodologies include:

Aqueous Media: Performing the reaction in water, often with the aid of a catalyst, eliminates the need for volatile organic solvents. Sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H) has been used as an efficient and recyclable heterogeneous catalyst for this reaction in an aqueous medium, providing excellent yields in short reaction times. scispace.comeurjchem.comresearchgate.net

Ultrasound and Microwave Irradiation: The use of ultrasound rasayanjournal.co.innih.gov or microwave irradiation nih.govunito.it can dramatically accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. bhu.ac.inmdpi.com An ultrasound-assisted protocol in ethanol has been shown to produce target compounds in 80-96% yields within 10-15 minutes at room temperature. rasayanjournal.co.in

Solvent-Free Conditions: Mechanochemical methods, such as grinding the reactants together at room temperature, sometimes with a catalytic amount of water, provide a solvent-free alternative that is both simple and efficient. researchgate.netuevora.pt

Electrosynthesis: Electro-organic methods offer a clean and efficient alternative, using electricity to drive the reaction. niscpr.res.in An electrochemical approach using molecular iodine as a promoter has been developed for the green synthesis of these compounds, featuring high atom economy and easy product isolation. rsc.orgrsc.org

The Erlenmeyer–Plöchl reaction, classically defined, is a synthesis of α-amino acids starting from N-acylglycines, which cyclize to form an azlactone (an oxazolone). wikipedia.org This azlactone intermediate then undergoes a base-catalyzed condensation with a carbonyl compound. wikipedia.org

While a direct Erlenmeyer–Plöchl reaction is not the standard route to synthesize (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, the core chemical principle—the condensation of a carbonyl group with a compound containing an active methylene group—is analogous to the Knoevenagel reaction discussed previously. In this context, isatin provides the electrophilic carbonyl center, and a reagent like 2-cyanoacetamide (B1669375) or another active methylene compound acts as the nucleophile. The key difference is the nature of the reactants; the Erlenmeyer–Plöchl synthesis is specifically tailored for producing amino acid precursors from azlactones, whereas the synthesis of the title compound relies on the direct condensation of isatin itself. wikipedia.org

Knoevenagel Condensation Routes utilizing Isatin

Advanced and Multicomponent Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. One-pot and multicomponent reactions are at the forefront of these efforts.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. Several such procedures have been developed for (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile analogues.

One notable one-pot approach involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones with aldehydes, followed by hydrocyanation. mdpi.comnih.govexlibrisgroup.com This sequence triggers an unusual reductive cyclization to form the 2-(3-oxoindolin-2-ylidene)acetonitrile core structure in a single, streamlined operation, bypassing the need to pre-synthesize the isatin ring. mdpi.comresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are particularly powerful. uevora.pt While many MCRs involving isatin and malononitrile lead to more complex spirooxindole structures, they are initiated by the Knoevenagel condensation that forms the (E)-2-(2-oxoindolin-3-ylidene)acetonitrile intermediate. nih.govscispace.comresearchgate.net For instance, the three-component reaction of isatin, malononitrile, and a 1,3-dicarbonyl compound can be catalyzed by a Lewis acid or conducted under electrochemical conditions to produce spirooxindoles. nih.govresearchgate.net Another one-pot method for synthesizing related analogues involves the in situ formation of an imidoyl chloride from isatin, which then condenses with an azahetarylacetonitrile. nih.gov

Oxidative Cyclization Methods

A facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.orgsemanticscholar.org This transformation proceeds through a base-assisted intramolecular nucleophilic cyclization followed by oxidation of the resulting aniline (B41778) moiety. nih.govacs.orgsemanticscholar.org Dimethyl sulfoxide (B87167) (DMSO) often serves a dual role as both the solvent and the oxidant in this process. nih.govacs.org

The reaction is typically carried out by stirring the 4-(2-aminophenyl)-4-oxobutyronitrile substrate with a base, such as potassium hydroxide (B78521) (KOH), in DMSO at room temperature. nih.govsemanticscholar.org This approach has been shown to be effective for primary aniline derivatives. nih.govacs.org The use of this method has led to improved yields and a broader scope for the synthesis of these compounds compared to previous techniques. nih.govacs.org For instance, the synthesis of various (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been successfully achieved with good yields.

Table 1: Examples of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles Synthesized via Oxidative Cyclization nih.govacs.org

| Product | Starting Material | Yield |

| (E)-2-(p-tolyl)acetonitrile | 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile | - |

| (E)-2-(4-Ethylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-(2-aminophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile | - |

Note: Specific yield percentages were not provided in the snippets for direct comparison.

Reactions Involving Appel's Salt

An unconventional route to (E)-2-(2-oxoindolin-3-ylidene)acetonitrile involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. mdpi.comsemanticscholar.orgmdpi.com This reagent is a versatile building block in heterocyclic chemistry. mdpi.com The reaction was initially aimed at producing 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles. mdpi.comresearchgate.net

The process begins with the condensation of indolin-2-one derivatives with Appel's salt in a solvent like dichloromethane (B109758) at room temperature, which yields (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones in excellent yields (85-99%). mdpi.comsemanticscholar.org In a subsequent step, these dithiazole intermediates are treated with a nucleophile, such as supported triphenylphosphine. semanticscholar.org Unexpectedly, this step leads to the direct conversion into 2-(2-oxoindolin-3-ylidene)acetonitriles, rather than the anticipated mercapto derivatives. semanticscholar.org This dithiazole ring-opening reaction provides a novel synthetic pathway to the target compounds, yielding modest to good yields (27-82%). mdpi.comsemanticscholar.org

Table 2: Synthesis of 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives via Appel's Salt Intermediate mdpi.com

| Product | Yield (%) | Melting Point (°C) |

| 2-(2-Oxoindolin-3-ylidene)acetonitrile | 88 | 173–175 |

| 2-(5-Chloro-2-oxoindolin-3-ylidene)acetonitrile | 27 | 241–243 |

| 2-(5-Nitro-2-oxoindolin-3-ylidene)acetonitrile | 56 | >300 |

Tosylhydrazine-Promoted Reductive Cyclization Pathways

Tosylhydrazine has been utilized as a metal-free reducing agent in the synthesis of complex oxindole (B195798) derivatives. beilstein-journals.orgnih.gov One notable application is in a tandem reaction sequence involving the reduction of a carbon-carbon double bond followed by cyclization. beilstein-journals.orgnih.gov Specifically, an efficient method has been developed for the synthesis of dispirocyclopentanebisoxindole derivatives starting from 3-phenacylideneoxindoles. beilstein-journals.orgnih.gov

In this one-pot process, tosylhydrazine mediates the conjugate reduction of one molecule of a 3-phenacylideneoxindole to form a 3-phenacylindolinone intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes a base-catalyzed sequential Michael addition and intramolecular aldol condensation with a second molecule of the starting 3-phenacylideneoxindole. beilstein-journals.orgnih.gov While this specific pathway leads to a dimeric spiro-fused product rather than the simple (E)-2-(2-oxoindolin-3-ylidene)acetonitrile, it demonstrates the utility of tosylhydrazine in promoting reductive cyclization cascades for the construction of complex molecular architectures based on the oxindole core. beilstein-journals.orgnih.govresearchgate.net

Furthermore, a highly efficient one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed that involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, which triggers an unusual reductive cyclization. researchgate.netmdpi.comnih.govexlibrisgroup.com This cascade transformation provides an expeditious route to the target compounds. researchgate.netnih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis, often leading to significantly enhanced reaction rates, higher yields, and milder reaction conditions. rasayanjournal.co.insciensage.inforesearchgate.netbohrium.com This technique has been successfully applied to the synthesis of analogues of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile.

Specifically, a green methodology for the synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) analogues has been developed using ultrasonic irradiation. rasayanjournal.co.in The method involves the Knoevenagel condensation of various isatins with malononitrile in ethanol at ambient temperature. rasayanjournal.co.in This ultrasound-assisted approach provides the desired products in excellent yields (80% to 96%) within very short reaction times (10 to 15 minutes) and without the need for a catalyst. rasayanjournal.co.in The benefits of this method include a simple workup procedure, the avoidance of column chromatography, and the use of an environmentally friendly solvent. rasayanjournal.co.in Although this example focuses on the malononitrile derivative, the principle highlights the potential of ultrasound assistance to significantly improve the synthesis of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile itself.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for developing efficient and high-yielding synthetic protocols. For the synthesis of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile and its analogues, various parameters have been systematically investigated.

In a one-pot synthesis starting from 2'-nitroacetophenone (B117912) and various aldehydes, several factors were optimized to maximize the yield of the final product. mdpi.comnih.gov The reaction involves a base-assisted aldol reaction, hydrocyanation, and a reductive cyclization. mdpi.com Key optimized parameters include the choice of acid for the cyclization step and the amount of reagents.

Table 3: Optimization of One-Pot Synthesis of (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (2aa) researchgate.netmdpi.com

| Entry | Acid (mmol) | KCN (mmol) | H₂O (mg) | Yield (%) |

| 1 | AcOH (1.25) | 1.25 | 65 | 70 |

| 2 | AcOH (1.25) | 1.5 | 78 | 85 |

| 3 | AcOH (2.5) | 2.0 | 130 | 95 |

| 4 | AcOH (1.25) | 2.5 | 163 | 91 |

| 5 | H₃PO₄ (1.25) | 2.0 | 130 | 0 |

| 6 | HCOOH (1.25) | 2.0 | 130 | 75 |

| 7 | HCOOH (2.5) | 2.0 | 130 | 85 |

Reaction conditions: 2'-nitroacetophenone (1 mmol), p-anisaldehyde (1 mmol), KCN, H₂O, and acid in MeOH (1 mL), reflux. researchgate.netmdpi.com

The results indicated that using 2.0 equivalents of potassium cyanide and 2.5 equivalents of acetic acid in methanol provided the highest yield (95%). researchgate.net Substituting acetic acid with a strong mineral acid like phosphoric acid completely inhibited the reaction, while using formic acid resulted in lower yields compared to acetic acid. researchgate.net

For the ultrasound-assisted synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile analogues, optimization studies were also performed. rasayanjournal.co.in The reaction between isatins and malononitrile was tested with various catalysts (Na₂CO₃, TEA, NaOH, NaHCO₃) under both conventional heating and ultrasound irradiation. rasayanjournal.co.in It was found that the catalyst-free reaction in ethanol under ultrasonic irradiation provided the highest yields in the shortest time. rasayanjournal.co.in

Chemical Transformations and Derivatization Strategies of E 2 2 Oxoindolin 3 Ylidene Acetonitrile

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is electron-deficient due to the conjugation with both the oxindole (B195798) carbonyl group and the electron-withdrawing nitrile group. This electronic characteristic makes it a prime site for various chemical reactions, most notably nucleophilic additions and cycloadditions.

Nucleophilic Addition Reactions

The polarized nature of the exocyclic double bond renders the β-carbon atom highly electrophilic and susceptible to conjugate nucleophilic attack. This reactivity is characteristic of a Michael acceptor, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com A wide array of nucleophiles can add to this position, leading to a variety of substituted oxindole derivatives.

The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, which results in the formation of an enolate intermediate. This intermediate is then protonated to yield the final adduct. The reaction is a powerful tool for introducing complexity to the oxindole core. While the synthesis of the parent compound can itself proceed through a Michael-type addition of cyanide to a chalcone (B49325) precursor mdpi.comnih.gov, the resulting (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is also a valuable Michael acceptor for further derivatization. For instance, related isatylidene-malononitriles readily undergo vinylogous Michael additions with donors like nitroalkylideneoxindoles, a reaction catalyzed by bases such as DABCO, to produce complex dispiro-bisoxindoles with high stereoselectivity. ias.ac.in

Cycloaddition Chemistry for Spirooxindole Formation

The electron-deficient exocyclic double bond of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile and its derivatives serves as an excellent dipolarophile in cycloaddition reactions, providing a robust strategy for the synthesis of spirooxindoles. Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.

Particularly prevalent is the [3+2] cycloaddition reaction with various 1,3-dipoles. The reaction with azomethine ylides, often generated in situ from the condensation of an isatin (B1672199) and an α-amino acid (like sarcosine (B1681465) or proline), leads to the formation of highly functionalized spiro-pyrrolidinyl-oxindoles. semanticscholar.org These multicomponent reactions are highly stereoselective, capable of generating multiple stereocenters, including a spirocyclic quaternary carbon at the C3 position of the oxindole ring, in a single step.

The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve excellent yields and control the regioselectivity and stereoselectivity of the cycloadducts. semanticscholar.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Spirooxindole Synthesis

| Dipolarophile (Isatylidene Derivative) | 1,3-Dipole Source | Product (Spirooxindole Type) | Reference |

|---|---|---|---|

| Isatin + Chalcone | Isatin + L-proline | Pyrrolizidine Spirooxindole | semanticscholar.org |

| Isatin + Chalcone | Isatin + Sarcosine | N-methyl Pyrrolidine Spirooxindole | semanticscholar.org |

| (E)-methyl 2-(2-oxoindolin-3-ylidene)acetate | C-carbamoyl aldonitrones | 5-Spiroisoxazolidine | researchgate.net |

Functionalization of the Indolin-2-one Ring System

The indolin-2-one core of the molecule offers multiple sites for further chemical modification, including the nitrogen atom of the lactam and the aromatic benzene (B151609) ring.

Substitutions at the Nitrogen (N1) Position

The nitrogen atom (N1) of the indolin-2-one ring is a nucleophilic site that can be readily functionalized, most commonly through alkylation or arylation. The hydrogen atom on the nitrogen is acidic and can be removed by a suitable base to form an anion, which then reacts with an electrophile.

However, direct synthesis of N-substituted derivatives can sometimes be challenging. An effective strategy involves the in situ alkylation of the pre-formed (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile. This method takes advantage of a one-pot oxidative cyclization of ortho-aminochalcones, which, when combined with an alkylating agent, provides an efficient route to N-alkylated derivatives. This approach avoids issues encountered during direct cyclization of N-substituted precursors, such as undesired hydrolytic cleavage of the cyano group.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

The benzene ring of the indolin-2-one system can theoretically undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the substituents it bears. The amide carbonyl group and the exocyclic ylidene moiety are both electron-withdrawing groups. lkouniv.ac.in Consequently, they deactivate the aromatic ring towards electrophilic attack, making such reactions more difficult to achieve compared to unsubstituted benzene. lkouniv.ac.inlibretexts.org

According to the principles of electrophilic aromatic substitution, these deactivating groups direct incoming electrophiles to the meta positions relative to the C3a-C7a bond, which correspond to the C5 and C7 positions of the oxindole ring. lkouniv.ac.in Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). masterorganicchemistry.comlibretexts.orgyoutube.com

In practice, functional groups are most often introduced onto the aromatic ring by using appropriately substituted starting materials (e.g., 5-chloro-isatin, 5-fluoro-isatin) during the synthesis of the main scaffold, rather than by direct substitution on the final (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile molecule. mdpi.comresearchgate.net This synthetic strategy circumvents the potential challenges associated with the deactivated nature of the aromatic ring in the final product.

Modifications and Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group provides additional opportunities for chemical transformation. This includes reactions at the nitrile carbon itself and reactions involving the α-carbon.

One significant modification involves the hydrolysis of the nitrile group (-C≡N). This reaction can be performed under either acidic or basic conditions to yield different products. libretexts.orgbyjus.com

Acidic Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid, typically converts the nitrile group first into an amide and then into a carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing with an aqueous base, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgresearchgate.net

Furthermore, the carbon atom alpha to the nitrile group can be involved in reactions. For instance, novel derivatives such as 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles have been synthesized. These compounds are prepared via the ring-opening of (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one intermediates, which are formed from the reaction of C5-substituted 2-oxindoles with Appel's salt. semanticscholar.orgresearchgate.net This demonstrates that the exocyclic carbon can support both a nitrile and a sulfur-containing group. researchgate.net The general reactivity of nitriles also includes reactions of the corresponding carbanion, formed by deprotonation of the α-carbon, with various electrophiles, although this is more challenging for α,β-unsaturated nitriles. byjus.comnih.govgoogle.com

Conversion of the Nitrile Group

The nitrile moiety of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is a key functional group that can be transformed into other valuable functionalities, significantly broadening the synthetic utility of the parent molecule. The primary conversions include hydrolysis to amides and carboxylic acids, and cycloaddition reactions to form nitrogen-rich heterocycles like tetrazoles.

Hydrolysis of the nitrile can be achieved under either acidic or basic conditions. libretexts.org This process typically occurs in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, protonates the nitrogen atom, which increases the electrophilicity of the nitrile carbon. chemistrysteps.comlibretexts.org This activation facilitates nucleophilic attack by water, leading first to an amide and subsequently to the corresponding carboxylic acid, (E)-2-(2-oxoindolin-3-ylidene)acetic acid, along with an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, results in the formation of a carboxylate salt. libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org In some cases, the reaction can be controlled to stop at the amide stage, (E)-2-(2-oxoindolin-3-ylidene)acetamide. libretexts.orglumenlearning.com

Another significant transformation of the nitrile group is its conversion into a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.gov The synthesis involves a [3+2] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide. nih.gov This reaction can be catalyzed by various agents and often requires specific conditions to overcome the high activation energy. nih.govresearchgate.net The resulting product is (E)-2-(2-oxoindolin-3-ylidene)-1-(1H-tetrazol-5-yl)ethane, which incorporates the bioisosteric tetrazole moiety while retaining the core oxoindole structure.

Formation of Hybrid Heterocyclic Systems

The (E)-2-(2-oxoindolin-3-ylidene)acetonitrile scaffold is an excellent starting point for the synthesis of complex hybrid molecules where the oxoindole core is fused or linked to other heterocyclic systems. These strategies leverage the reactivity of the oxoindole nucleus, particularly at the C3 position, often starting from its precursor, isatin.

Thiazole-Oxoindole Conjugates

The integration of a thiazole (B1198619) ring with the oxoindole scaffold has led to the development of novel molecular hybrids. nih.gov A common synthetic route to these conjugates is the Hantzsch thiazole synthesis. nih.gov This process typically begins with the condensation of an isatin derivative with thiosemicarbazide (B42300) in refluxing ethanol (B145695) under acidic catalysis to form a thiosemicarbazone intermediate. nih.gov Subsequent reaction of this intermediate with an α-haloketone, such as ethyl bromopyruvate, in refluxing ethanol leads to the formation of the thiazole ring, yielding a thiazole-oxoindole conjugate. nih.gov These compounds merge the structural features of both heterocyclic systems, a strategy often employed in medicinal chemistry to create molecules with enhanced biological properties. nih.govresearchgate.net

| Reactants | Intermediate | Reagents for Cyclization | Product Type | Reference |

| Isatin, Thiosemicarbazide | Isatin-3-thiosemicarbazone | Ethyl bromopyruvate, Ethanol | Thiazole-Oxoindole Conjugate | nih.gov |

Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide (thiosemicarbazone) derivatives of oxoindole are readily synthesized and serve as important intermediates for further heterocyclic constructions. The synthesis involves a straightforward condensation reaction. nih.gov Typically, an appropriately substituted isatin is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov The mixture is heated under reflux, and upon cooling, the desired 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivative precipitates and can be isolated in high yield. nih.gov These derivatives are noted for their nearly planar molecular structure. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 5-Iodo-isatin | Thiosemicarbazide | Ethanol, Acetic Acid (cat.), Reflux | 2-(5-Iodo-2-oxoindolin-3-ylidene)-hydrazinecarbothioamide | 98% | nih.gov |

1,2,3-Triazole-Oxoindole Hybrids

The construction of 1,2,3-triazole-oxoindole hybrids is a prominent example of applying click chemistry to the derivatization of the oxoindole scaffold. mdpi.com A key strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis begins by preparing the necessary building blocks: an azide-functionalized isatin and a terminal alkyne. mdpi.com The isatin nitrogen is typically alkylated with a dihaloalkane (e.g., 1,2-dibromoethane), followed by substitution with sodium azide to produce an azido-isatin synthon. mdpi.com This azide is then reacted with a chosen alkyne in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active copper(I) catalyst in situ. mdpi.com This reaction regioselectively yields the 1,4-disubstituted 1,2,3-triazole-oxoindole hybrid. mdpi.com

| Step | Description | Typical Reagents | Reference |

| 1 | Preparation of Azide Synthon | Isatin, 1,2-Dibromoethane, Sodium Azide | mdpi.com |

| 2 | Azide-Alkyne Cycloaddition | Azido-isatin, Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate | mdpi.comarkat-usa.org |

Bis-oxindole Architectures

Bis-oxindole frameworks, particularly those with a spirocyclic linkage at the C3 position, are of significant interest. Domino cycloaddition reactions provide an elegant method for their construction. rsc.org In one such approach, an activated oxoindole derivative, such as 2-(2-oxoindolin-3-ylidene)acetate, reacts with an N-benzylbenzimidazolium salt in the presence of a base like triethylamine (B128534). rsc.org The reaction involves the in situ generation of an azomethine ylide from the benzimidazolium salt, which then participates in a cycloaddition with two molecules of the oxoindole derivative. rsc.org This process leads to the formation of highly functionalized dispirocyclohexyl-3,3′-bisoxindoles or dispirocyclopentyl-3,3′-bisoxindoles in good yields and with high diastereoselectivity. rsc.org This strategy highlights the capacity of the C3-ylidene moiety to participate in complex cascade reactions to build intricate molecular architectures. rsc.orgmdpi.com

Structural and Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-oxoindolin-3-ylidene)acetonitrile (B11824532) derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information for the structural confirmation of the oxoindoline core and its substituents. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In ¹H NMR spectra of these compounds, the amide proton (NH) of the indolinone ring typically appears as a singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group. mdpi.comku.edunih.gov The aromatic protons of the indolinone ring and any aryl substituents display signals in the aromatic region, typically between 6.9 and 8.0 ppm. scielo.brrsc.org

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the lactam ring is characteristically found at a downfield shift, often in the range of 162-166 ppm. rsc.orgresearchgate.net The carbon atoms of the nitrile group (C≡N) and the exocyclic double bond also show distinct signals that are crucial for identification. mdpi.comku.edu

Table 1: Representative ¹H and ¹³C NMR Data for 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives Note: Chemical shifts are solvent-dependent. Data below is for related structures as examples.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| 2-(2-Oxoindolin-3-ylidene)malononitrile (B1295559) | DMSO-d₆ | 11.21 (s, 1H, NH), 7.87 (d, 1H), 7.55 (t, 1H), 7.14 (t, 1H), 6.93 (d, 1H) | 163.8 (C=O), 150.7, 146.5, 137.9, 125.9, 123.0, 118.7, 113.1, 111.7, 111.6 (CN), 80.7 | rsc.org |

| 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile | DMSO-d₆ | 7.92 (d, 1H), 7.66 (t, 1H), 7.20 (t, 1H), 7.16 (d, 1H), 3.16 (s, 3H, N-CH₃) | 162.4 (C=O), 149.8, 147.2, 137.7, 125.4, 123.4, 118.0, 112.9, 111.4, 110.5 (CN), 81.2, 26.2 (N-CH₃) | rsc.org |

The geometry of the exocyclic C=C double bond (E/Z isomerism) is a critical stereochemical feature of 2-(2-oxoindolin-3-ylidene)acetonitrile. NMR spectroscopy is the primary tool for this assignment. The spatial arrangement of substituents relative to the double bond leads to distinct differences in the chemical shifts of nearby protons due to anisotropic effects.

For the (E)-isomer, the vinylic proton is spatially oriented on the same side as the C4-proton of the indolinone aromatic ring. Conversely, in the (Z)-isomer, this vinylic proton is positioned near the C2-carbonyl group. This proximity to the deshielding cone of the carbonyl group in the Z-isomer typically causes the vinylic proton to resonate at a more downfield chemical shift compared to the E-isomer. The assignment is often confirmed by observing both isomers in a mixture or through base-catalyzed isomerization studies monitored by ¹H NMR. researchgate.netcapes.gov.br

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR experiments resolve these overlaps and establish atomic connectivity. wikipedia.orglongdom.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. longdom.org For (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, COSY would show correlations between adjacent aromatic protons on the indolinone ring, confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C). This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. This is invaluable for piecing together the molecular skeleton. For instance, an HMBC experiment could show a correlation from the NH proton to the C2 carbonyl carbon and the C7a aromatic carbon, confirming the core structure. nih.gov It can also help in E/Z assignment by observing correlations between the vinylic proton and carbons in the indolinone ring.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orglibretexts.org This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), the definitive method for confirming stereochemistry. wikipedia.org

To unambiguously confirm the (E) configuration of 2-(2-oxoindolin-3-ylidene)acetonitrile, one would look for an NOE correlation between the exocyclic vinylic proton and the proton at the C4 position of the indolinone ring. The presence of this through-space correlation confirms that these two protons are on the same side of the molecule, which is characteristic of the E-isomer. nih.gov The absence of this correlation and a potential correlation to the NH proton would suggest the Z-isomer.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, the IR spectrum provides clear evidence for its key structural features. The presence of a sharp absorption band around 2205–2215 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. mdpi.comnih.gov The lactam carbonyl (C=O) group gives rise to a strong absorption peak typically in the region of 1710–1720 cm⁻¹. nih.gov Furthermore, a band in the range of 3300–3450 cm⁻¹ corresponds to the N-H stretching of the amide group. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |

| Amide | N-H stretch | 3272 - 3435 | mdpi.comnih.gov |

| Nitrile | C≡N stretch | 2205 - 2214 | mdpi.comnih.gov |

| Lactam Carbonyl | C=O stretch | 1709 - 1719 | mdpi.comnih.gov |

| Alkene | C=C stretch | ~1590 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures this ratio with extremely high accuracy, which allows for the determination of the precise elemental composition of the molecule. nih.govnih.gov

In the analysis of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile derivatives, electrospray ionization (ESI) is a common technique. The resulting spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecule associated with a sodium ion [M+Na]⁺. mdpi.comrsc.org HRMS analysis provides an exact mass that can be compared to the calculated mass for a proposed molecular formula, serving as a powerful confirmation of the compound's identity. For instance, the HRMS data for (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile showed a found mass of 325.1309 for the [M+Na]⁺ adduct, which closely matched the calculated mass of 325.1311 for the formula C₂₀H₁₈N₂NaO. mdpi.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent compound, (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, the structural integrity and stereochemistry of its derivatives have been unambiguously confirmed through single-crystal X-ray diffraction.

In a related compound, (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile (CCDC deposition number: 2176040), the (Z)-configuration was determined, highlighting the importance of crystallographic analysis in assigning the correct isomer. nih.gov For the parent compound, being achiral, the concept of absolute configuration in terms of R/S notation is not applicable. The pivotal stereochemical aspect is the geometric isomerism at the exocyclic double bond.

The solid-state packing of these molecules is typically influenced by intermolecular hydrogen bonding, particularly involving the N-H group of the oxindole (B195798) ring and the carbonyl oxygen or the nitrile nitrogen of adjacent molecules. These interactions, along with π-π stacking of the aromatic rings, play a crucial role in the formation of the crystal lattice.

Below is a representative table of crystallographic data for a closely related derivative, illustrating the type of information obtained from such studies.

| Parameter | (E)-2-(5-fluoro-2-methylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile |

| CCDC Number | 2157035 |

| Empirical Formula | C₁₇H₁₁FN₂O |

| Formula Weight | 278.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2345(3) |

| b (Å) | 7.3456(2) |

| c (Å) | 13.5678(3) |

| α (°) | 90 |

| β (°) | 113.456(2) |

| γ (°) | 90 |

| Volume (ų) | 1298.98(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.424 |

| Data for a representative derivative of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The chromophoric system of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, characterized by an extended π-conjugation across the oxindole ring, the exocyclic double bond, and the nitrile group, gives rise to distinct absorption bands in the UV-Vis spectrum.

Studies on a series of related 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles have shown that these compounds are intensely colored, with colors ranging from red to purple. nih.gov This is indicative of strong absorption in the visible region of the electromagnetic spectrum. In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), these compounds typically exhibit a long-wavelength absorption band in the range of 425–600 nm. nih.gov For derivatives of the title compound, the absorption maxima (λmax) are observed around 515-550 nm. nih.gov These absorptions are attributed to π-π* electronic transitions within the conjugated system.

The photophysical properties of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile and its derivatives are of significant interest. While detailed fluorescence data for the parent compound is not extensively reported, related indole-containing fluorophores have been investigated for their emissive properties. The fluorescence characteristics, including quantum yield and Stokes shift, are highly dependent on the molecular structure and the solvent environment. For instance, some pyranoindole derivatives have shown quantum yields as high as 58% with large Stokes shifts, making them suitable for various applications.

The table below summarizes the characteristic UV-Vis absorption data for representative derivatives of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile in DMSO.

| Compound | λmax (nm) | Solvent |

| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | ~520 | DMSO |

| (Z)-2-(Benzo[d]oxazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | ~515 | DMSO |

| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(5-methyl-3-oxoindolin-2-ylidene)acetonitrile | ~530 | DMSO |

| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(5-methoxy-3-oxoindolin-2-ylidene)acetonitrile | ~550 | DMSO |

| UV-Vis absorption data for representative derivatives in Dimethyl Sulfoxide (DMSO). nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides a framework for predicting various molecular attributes from first principles.

DFT calculations are widely employed to elucidate the electronic structure and reactivity of 2-oxoindolin-3-ylidene derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For the 2-oxoindolin-3-ylidene scaffold, the oxygen atom of the carbonyl group and the nitrogen of the nitrile group typically show high negative potential, making them sites for electrophilic attack and hydrogen bond donation. Conversely, the N-H proton of the indole (B1671886) ring shows a positive potential, indicating its role as a hydrogen bond donor. nih.gov

Natural Bond Orbital (NBO) analysis is also performed to understand charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. researchgate.net These calculations help in quantifying the charge transfer between different parts of the molecule, which is fundamental to its reactivity and interaction with other molecules. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov

Table 1: Key Electronic Properties Predicted by DFT for Related Scaffolds This table presents conceptual data based on typical findings for related heterocyclic compounds as detailed in the cited literature.

| Parameter | Significance | Typical Finding for Oxoindolin-Ylidene Derivatives |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Localized on the oxoindole ring system |

| LUMO Energy | Indicates electron-accepting ability | Localized on the ylidene-acetonitrile fragment |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A relatively small gap indicates potential for biological activity |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites | Negative potential on carbonyl oxygen and nitrile nitrogen; positive on N-H proton |

Conformational analysis using DFT helps in determining the most stable three-dimensional arrangement of a molecule. For (E)-2-(2-oxoindolin-3-ylidene)acetonitrile, the exocyclic C=C double bond confers significant rigidity, making the (E)-configuration the predominant and more stable isomer. DFT calculations can quantify the energy difference between the (E) and (Z) isomers and the rotational energy barrier around the C=C bond.

Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles to map the conformational energy landscape. This analysis identifies low-energy conformers and the transition states that separate them. For derivatives with flexible side chains, this method is crucial for understanding their preferred shapes in different environments. nih.gov Implicit-solvent models can be combined with DFT to simulate the conformational preferences in solution, providing a more realistic picture of the molecule's behavior in a biological context. nih.gov

DFT calculations are highly effective in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of complex spectral bands. For instance, the characteristic stretching frequencies for the C=O, N-H, and C≡N groups can be precisely calculated. nih.govnih.gov

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of synthesized compounds. rsc.org Discrepancies between theoretical and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Compound, 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) Experimental data sourced from reference rsc.org. Theoretical data is conceptual, illustrating the principle of DFT-based prediction.

| Group | Experimental ¹H NMR (δ, ppm) rsc.org | Theoretical ¹H NMR (δ, ppm) | Experimental ¹³C NMR (δ, ppm) rsc.org | Theoretical ¹³C NMR (δ, ppm) |

|---|---|---|---|---|

| N-H | 11.21 | ~11.0-11.3 | - | - |

| C=O | - | - | 163.8 | ~163-165 |

| C=C (exocyclic) | - | - | 150.7, 80.7 | ~150, ~81 |

| C≡N | - | - | 111.6, 111.7 | ~111-112 |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a cornerstone of structure-based drug design.

Molecular docking studies have been instrumental in identifying the potential biological targets of 2-oxoindolin-3-ylidene derivatives and elucidating their binding modes. These compounds have been docked into the active sites of various enzymes implicated in diseases like cancer and inflammation.

For example, derivatives of this scaffold have been shown to bind effectively within the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov Docking simulations reveal that the oxoindole core acts as a hinge-binder, forming crucial hydrogen bonds with amino acid residues like Cys919 and Glu917. nih.gov Other studies have explored the binding of related compounds to cyclooxygenase (COX) enzymes, where the ligand interacts with key residues in the active site, explaining their anti-inflammatory potential. nih.gov The nitrile group and carbonyl oxygen often participate in hydrogen bonding or electrostatic interactions, anchoring the ligand within the binding site. dergipark.org.trmdpi.com

Table 3: Summary of Molecular Docking Studies on 2-Oxoindolin-3-ylidene Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Potential Application | Reference |

|---|---|---|---|---|

| 2-Oxoindolin-3-ylidene thiazole (B1198619) derivatives | VEGFR-2 | Glu917, Cys919 | Anticancer | nih.gov |

| 2-Hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives | COX-1/COX-2 | Not specified | Anti-inflammatory | nih.gov |

| Spiro[oxindole-2,3'-pyrrolidines] | Glucosamine-6-phosphate synthase (GlcN6P) | Not specified | Antimicrobial | mdpi.com |

By docking a library of related compounds and analyzing their predicted binding affinities and interactions, computational methods can help derive Structure-Activity Relationships (SAR). dergipark.org.tr SAR studies explain how modifications to the chemical structure affect the biological activity.

For the 2-oxoindolin-3-ylidene scaffold, SAR studies have shown that substituents on the indole ring can significantly influence binding affinity. For instance, introducing electron-withdrawing or electron-donating groups at the 5- or 6-positions can modulate the electronic properties of the hinge-binding motif and establish additional interactions with the protein. nih.govmdpi.com Similarly, modifying the group attached to the exocyclic double bond can explore different pockets within the active site, leading to enhanced potency and selectivity. nih.gov This computational feedback loop, where docking results guide the synthesis of new derivatives, is a highly efficient strategy in modern drug discovery. nih.gov

In Silico Prediction of Compound Properties for Research Design (e.g., ADME for lead optimization in drug discovery, without clinical implication)

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile is crucial for guiding the lead optimization process. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby helping to identify candidates with a higher probability of success in later-stage development. researchgate.net For derivatives of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, in silico ADME predictions have been instrumental in evaluating their potential as therapeutic agents and in refining their molecular structures for enhanced "drug-likeness."

One such study focused on a series of novel 2-oxoindolin-3-ylidene thiazole derivatives, which were designed based on the pharmacophoric features of known kinase inhibitors. nih.gov The researchers employed computational tools to predict the ADME properties of these synthesized compounds, providing valuable insights into their pharmacokinetic profiles. These predictions are essential for the lead optimization phase, where the goal is to improve the compound's efficacy, selectivity, and pharmacokinetic properties.

The in silico analysis of these derivatives involved the calculation of several key physicochemical and pharmacokinetic parameters. These descriptors help in assessing the compound's likely behavior in a biological system. For instance, properties such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are fundamental in predicting oral bioavailability and membrane permeability.

A selection of these predicted ADME properties for a promising derivative, compound 4c from the study by Abdel-Halim et al. (2024), is presented in the table below. nih.gov This compound was identified as a potent derivative with favorable predicted pharmacokinetic properties, positioning it as a strong candidate for further preclinical investigation. nih.gov The data is compared against established ranges for drug-like molecules, such as Lipinski's Rule of Five, to assess its potential.

Table 1: Predicted ADME Properties for a Lead Compound

| Parameter | Predicted Value for Compound 4c nih.gov | Standard Range for Drug-Likeness | Significance in Research Design |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | < 500 | Influences absorption and distribution. |

| Log P (Octanol/Water Partition Coefficient) | < 5 | ≤ 5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | < 5 | ≤ 5 | Affects solubility and binding. |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Influences solubility and binding. |

| Topological Polar Surface Area (TPSA) (Ų) | < 140 | ≤ 140 | Correlates with intestinal absorption and brain penetration. |

| Human Intestinal Absorption (%) | High | > 80% is considered high | Predicts the extent of absorption after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low | Low for non-CNS targets | Important for assessing potential central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Predicts potential for drug-drug interactions. |

The favorable in silico ADME profile of compound 4c , as highlighted in the study, supports its designation as a promising lead compound. nih.gov For example, its predicted high human intestinal absorption suggests good potential for oral bioavailability. nih.gov Furthermore, its predicted inability to inhibit key metabolic enzymes like CYP2D6 is a desirable characteristic, as it reduces the likelihood of adverse drug-drug interactions. nih.gov These computational predictions, while not a substitute for experimental validation, are invaluable in the early stages of research for prioritizing compounds and designing more efficient and targeted preclinical studies. The use of such predictive models significantly streamlines the lead optimization process by allowing researchers to focus on molecules with the most promising combination of potency and developability. researchgate.net

Biological and Pharmacological Investigations Preclinical Focus

Biological Activities of Oxindole (B195798) Derivatives as Molecular Scaffolds

The oxindole core is a prominent structural motif found in numerous natural and synthetic compounds, demonstrating a wide array of biological activities. researchgate.net In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. researchgate.net This scaffold is a key component of several clinically approved kinase inhibitors, such as Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.govnih.gov

The versatility of the 2-oxoindolin-3-ylidene moiety allows for structural modifications that yield derivatives with potent and specific biological effects. researchgate.net Research has been directed towards synthesizing novel derivatives with enhanced bio-properties. nih.govresearchgate.net These efforts have produced compounds investigated for their activity against various protein kinases, including c-Met kinase, highlighting the broad therapeutic potential of this chemical class. nih.gov The primary focus of many studies has been on the development of these compounds as anticancer agents, specifically targeting pathways involved in tumor growth and vascularization. researchgate.netnih.govresearchgate.net

In Vitro Cellular and Molecular Mechanistic Studies

Derivatives of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines in vitro. The potency of these compounds is often evaluated by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

For instance, a series of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives showed potent antiproliferative activity against a panel of sixty cancer cell lines. nih.gov Further testing of these derivatives on the HepG2 (liver cancer) cell line revealed IC₅₀ values ranging from 3.13 to 30.54 μM. nih.gov Another study on indoline-2-one derivatives reported potent activity against MCF-7 (breast cancer) and HepG2 cell lines, with IC₅₀ values as low as 0.74 μM and 1.13 μM, respectively. researchgate.net Similarly, 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function exhibited promising antiproliferation properties against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines. nih.gov

| Derivative Class | Cell Line | Reported Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| 2-Oxoindolin-3-ylidene thiazole (Compound 4c) | HepG2 (Liver) | 3.13 | nih.gov |

| 2-Oxoindolin-3-ylidene thiazole (Compound 4b) | HepG2 (Liver) | 10.33 | nih.gov |

| Indolin-2-one derivative (Compound 17a) | MCF-7 (Breast) | 0.74 | researchgate.net |

| Indolin-2-one derivative (Compound 17a) | HepG2 (Liver) | 1.13 | researchgate.net |

| Indolin-2-one derivative (Compound 5b) | MCF-7 (Breast) | 4.62 | researchgate.net |

| Indolin-2-one derivative (Compound 5b) | HepG2 (Liver) | 8.81 | researchgate.net |

A key mechanism through which anticancer agents exert their effects is the disruption of the normal cell division cycle, leading to cell cycle arrest and preventing proliferation. nih.govresearchgate.net Specific derivatives of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile have been shown to induce cell cycle arrest at different phases.

One potent derivative, compound 4c, was found to induce cell cycle arrest in the G0/G1 phase. nih.gov Another highly active derivative, compound 17a, when tested on HepG2 cells, caused a significant accumulation of cells in the G2/M phase. researchgate.net This blockade of the cell cycle is a critical step that often precedes the induction of programmed cell death, or apoptosis.

| Compound | Cell Line | Phase of Arrest | Source |

|---|---|---|---|

| Compound 4c | Not Specified | G0/G1 | nih.gov |

| Compound 17a | HepG2 | G2/M | researchgate.net |

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. nih.gov Many chemotherapeutic agents function by triggering this process in tumors. nih.govnih.gov Investigations have identified several (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile derivatives as potent inducers of apoptosis. nih.govnih.gov

A series of N′-(2-oxoindolin-3-ylidene)benzohydrazides were discovered to be effective apoptosis inducers in human colorectal carcinoma (HCT116), hepatocellular carcinoma (SNU398), and human colon cancer (RKO) cells. nih.gov Through structure-activity relationship (SAR) studies, compound 3g was identified as a potent apoptosis inducer with an EC₅₀ value of 0.24 μM in HCT116 cells. nih.govnih.gov An even more potent analog, compound 4e , showed EC₅₀ values of 0.17 μM, 0.088 μM, and 0.14 μM in HCT116, SNU398, and RKO cells, respectively. nih.govnih.gov The mode of action for these compounds was determined to be the inhibition of tubulin polymerization, a critical process for cell structure and division. nih.govnih.gov

Further mechanistic studies have shown that these compounds can activate the caspase cascade, a family of proteases that execute apoptosis. For example, compound 4c was shown to upregulate the expression of caspase-3 and caspase-9. nih.gov Similarly, compound 17a significantly increased the levels of active caspase-3 and caspase-9 in HepG2 cells. researchgate.net This was accompanied by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, further confirming the induction of the apoptotic pathway. researchgate.net

| Compound | Cell Line | Apoptosis Induction (EC₅₀ in µM) | Source |

|---|---|---|---|

| Compound 3g | HCT116 | 0.24 | nih.govnih.gov |

| Compound 4e | HCT116 | 0.17 | nih.govnih.gov |

| Compound 4e | SNU398 | 0.088 | nih.govnih.gov |

| Compound 4e | RKO | 0.14 | nih.govnih.gov |

The anticancer activity of many modern therapeutics relies on their ability to inhibit specific enzymes, particularly protein kinases, that are overactive in cancer cells. The 2-oxoindole scaffold is a well-established pharmacophore for kinase inhibition. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is heavily reliant on the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govmdpi.com VEGFR-2, a transmembrane tyrosine kinase receptor, is a key mediator of this pathway, making it a prime target for anti-angiogenic cancer therapies. nih.govmdpi.com

Numerous derivatives of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile have been designed and synthesized as potent inhibitors of VEGFR-2. nih.govnih.govresearchgate.net The oxindole moiety plays a crucial role in binding to the ATP binding site of the kinase, forming key hydrogen bonds with amino acid residues such as Glu917 and Cys919 in the hinge region of the receptor. mdpi.com

In vitro enzyme assays have confirmed the potent VEGFR-2 inhibitory activity of these compounds. For example, a series of 2-oxoindolin-3-ylidene thiazole derivatives exhibited strong VEGFR-2 inhibition, with IC₅₀ values as low as 0.047 μM, which is more potent than the reference drug Sunitinib (IC₅₀ of 0.167 μM) in the same assay. nih.gov Another study identified compound 17a as a highly potent inhibitor with a VEGFR-2 IC₅₀ of 0.078 µM. researchgate.net Furthermore, a derivative incorporating a urea function, compound 12b , showed 87.2% inhibition of VEGFR-2 at a 10 μM concentration, comparable to Sunitinib's 89.4% inhibition. nih.govresearchgate.net

| Derivative Class/Compound | VEGFR-2 Inhibition (IC₅₀ in µM) | Source |

|---|---|---|

| Compound 4c | 0.047 | nih.gov |

| Compound 6c | 0.089 | nih.gov |

| Compound 17a | 0.078 | researchgate.net |

| Compound 10g | 0.087 | researchgate.net |

| Sunitinib (Reference) | 0.139 - 0.167 | nih.govresearchgate.net |

Enzyme and Kinase Inhibition Profiling

Modulation of Glycogen Synthase Kinases (GSK) and Cyclin-Dependent Kinases (CDK)

The oxindole core, a central feature of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, is a well-established scaffold for the development of kinase inhibitors. Synthetic analogs of related natural products, such as indirubin, have demonstrated potent and selective inhibition of both Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs). nih.govclinicaltrials.gov These two families of serine/threonine kinases are crucial regulators of a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. amgen.combiomolther.org Dysregulation of GSK-3β and CDKs is implicated in various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. oaepublish.com

The therapeutic strategy of dual CDK/GSK-3β inhibition is considered a promising approach, particularly in oncology, to address uncontrolled cell proliferation. nih.gov Research into novel oxindole hybrids has yielded compounds with significant dual inhibitory activity. For instance, a series of N¹-unsubstituted oxindole-benzofuran hybrids has been synthesized and evaluated for their potential to inhibit both CDK2 and GSK-3β. nih.gov Certain compounds within this series demonstrated potent, nanomolar-level inhibition of both kinases. nih.gov Molecular docking studies suggest that the oxindole ring can fit into the hinge region of the kinase binding site, forming key hydrogen bond interactions with essential amino acid residues.

Table 1: Inhibitory Activity of Related Oxindole-Benzofuran Hybrids against CDK2 and GSK-3β This table presents the half-maximal inhibitory concentrations (IC₅₀) for representative compounds from a study on dual kinase inhibitors, demonstrating the potential of the oxindole scaffold.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 5d | CDK2 | 37.77 |

| GSK-3β | 32.09 | |

| 5f | CDK2 | 52.75 |

| GSK-3β | 40.13 | |

| Staurosporine (Reference) | GSK-3β | 43.38 |

Data sourced from scientific literature.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Modulation

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation promotes energy-producing catabolic processes while suppressing anabolic pathways that consume ATP. This central role has made AMPK a significant therapeutic target for metabolic diseases and cancer.

The oxindole scaffold has been identified as a promising starting point for the development of AMPK modulators. Notably, the multi-kinase inhibitor sunitinib, which features an oxindole core, exhibits potent nanomolar inhibition of AMPK activity. Building on this, structure-activity relationship (SAR) studies have been conducted on various substituted oxindol-3-ylidenes to identify novel and selective AMPK inhibitors. These investigations have led to the discovery of potent, new oxindole-based inhibitors designed to interact with the ATP-binding site of the kinase. The cellular engagement of these compounds has been confirmed by their ability to inhibit the phosphorylation of acetyl-CoA carboxylase (ACC), a known downstream substrate of AMPK.

Cholinesterase Inhibition (for related structures)

While direct studies on (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile are limited in this context, structurally related compounds containing the phthalimide (B116566) or isoindoline-1,3-dione moiety have been extensively investigated as cholinesterase inhibitors for their potential in managing Alzheimer's disease. The core principle of this strategy is to inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.

Derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and shown to function as effective acetylcholinesterase inhibitors. The potency of these compounds is influenced by the nature and position of substituents on the phenyl ring. For example, electron-withdrawing groups were found to enhance inhibitory activity. These findings highlight the potential of the broader structural class to which (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile belongs to interact with cholinesterase enzymes.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Isoindoline-1,3-dione Derivatives This table displays the half-maximal inhibitory concentrations (IC₅₀) for a selection of synthesized compounds, illustrating their potential as AChE inhibitors compared to a standard drug.

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| 4a | 2-Cl | 0.91 |

| 4b | 3-Cl | 11.2 |

| 4c | 4-Cl | 10.5 |

| 4d | 2-F | 16.3 |

| 4e | 4-F | 14.7 |

| Donepezil (Reference) | - | 0.14 |

Data sourced from scientific literature.

Transcription Factor Modulation (e.g., EGR-1 DNA-Binding Inhibition)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. Their modulation represents a key therapeutic strategy. The Early Growth Response 1 (EGR-1) protein is an immediate-early gene transcription factor that plays a critical role in cellular processes like differentiation, growth, and apoptosis.

While the oxindole scaffold is a component of molecules that inhibit a wide range of protein targets, direct evidence specifically linking (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile or its close analogs to the inhibition of EGR-1 DNA-binding is not extensively documented in the available literature. However, the modulation of transcription factors is a known mechanism for related molecular classes. For instance, the aryl-hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a target in skin disorders. nih.gov Furthermore, engineered zinc finger proteins, which share the DNA-binding motif feature with EGR-1, can be designed to function as artificial transcription factors to repress or activate gene expression. Given the diverse biological activities of oxindole derivatives, the investigation of their effects on key transcription factors like EGR-1 remains an area of interest for elucidating their full mechanistic profile.

Anti-inflammatory Effects at a Cellular Level (e.g., Inflammatory Gene Expression Reduction)

Derivatives of the 2-oxoindolin-3-ylidene and indole-3-acetonitrile (B3204565) frameworks have demonstrated significant anti-inflammatory properties at the cellular level. These compounds can modulate key inflammatory pathways and reduce the expression of pro-inflammatory mediators.

Studies on related isatin (B1672199) derivatives, such as (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, have shown the ability to significantly reduce leukocyte migration and the concentration of total proteins in inflammatory exudates in preclinical models. These findings suggest an interference with processes of vascular permeability and cellular infiltration, which are hallmarks of the acute inflammatory response.

Furthermore, synthetic indole-3-acetonitrile analogs have been shown to potently inhibit the release of key pro-inflammatory molecules in macrophages stimulated with lipopolysaccharide (LPS). This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The mechanism for these effects involves the modulation of critical signaling pathways. For example, some analogs have been found to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB) by preventing the nuclear translocation of its p65 subunit. NF-κB is a pivotal transcription factor that controls the expression of numerous inflammatory genes.

In Vivo Preclinical Studies (Focus on Molecular and Cellular Endpoints)

Efficacy in Animal Models of Inflammatory Skin Disorders (e.g., Atopic Dermatitis)

Atopic dermatitis is a chronic inflammatory skin condition characterized by an overactive immune response, leading to itchy and inflamed skin lesions. Animal models are crucial for understanding the disease's pathogenesis and for evaluating the efficacy of new therapeutic agents. These models, which can be induced by sensitizing agents like ovalbumin or oxazolone, or can occur spontaneously in certain mouse strains (e.g., Nc/Nga mice), aim to replicate key features of human atopic dermatitis, including epidermal hyperplasia and the infiltration of immune cells like eosinophils and T-cells.

The therapeutic potential of compounds structurally related to (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile for inflammatory skin disorders is underscored by the progression of molecules like DNK333 into clinical trials for atopic dermatitis. amgen.com While specific preclinical data on (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile in these models is not publicly detailed, the initiation of such a clinical study implies the successful completion of preclinical evaluations. amgen.com In these preclinical stages, efficacy would have been assessed by measuring molecular and cellular endpoints. This typically includes histological analysis of skin biopsies to quantify changes in epidermal thickness and the density of inflammatory cell infiltrates. Additionally, molecular analysis would involve measuring the expression levels of key inflammatory cytokines (e.g., IL-4, IL-13) and chemokines in the affected skin tissue to demonstrate target engagement and a reduction in the inflammatory cascade. nih.gov

Investigation of Molecular Biomarkers in Animal Studies

While direct in vivo studies detailing the modulation of molecular biomarkers by (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile are not extensively available in public literature, research on structurally related 2-oxoindole derivatives provides significant insights into the potential biological pathways this class of compounds may influence in animal models. These studies highlight the impact of the 2-oxoindole scaffold on key molecular markers involved in inflammation and cell signaling.

Research conducted on other 2-oxoindole derivatives has demonstrated notable effects on various biomarkers in preclinical animal models. For instance, in a rat model of hepatic ischemia-reperfusion injury, two 2-oxindole derivatives, referred to as Coxi and Voxi, were shown to modulate several critical inflammatory and signaling proteins. nih.gov Prophylactic treatment with these compounds led to a significant downregulation in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, the study observed a reduction in the expression of Nod-Like Receptor p3 (NLRP3), cleaved caspase-1, and cleaved caspase-3, which are key components of the inflammasome pathway and apoptosis. nih.gov The derivatives also attenuated the activation of NF-κB and decreased the infiltration of neutrophils, as indicated by reduced myeloperoxidase (MPO) levels. nih.gov Concurrently, these compounds were found to activate the pro-survival PI3K/AKT signaling pathway. nih.gov

In a different preclinical setting, a study on indole-2-one derivatives in a mouse model of lipopolysaccharide (LPS)-induced sepsis demonstrated similar anti-inflammatory biomarker modulation. nih.gov The administration of specific derivatives resulted in the inhibition of TNF-α and IL-6 expression. nih.gov Additionally, the expression of other important inflammatory mediators, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), was also suppressed in macrophages stimulated with LPS. nih.gov

These findings from related 2-oxoindole compounds suggest that the core structure, which is shared with (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, has the potential to exert significant modulatory effects on key molecular biomarkers associated with inflammation and cell survival pathways in vivo.

Table 1: Modulation of Molecular Biomarkers by 2-Oxoindole Derivatives in Animal Models

| Biomarker | Animal Model | 2-Oxoindole Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| TNF-α | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Downregulation | nih.gov |